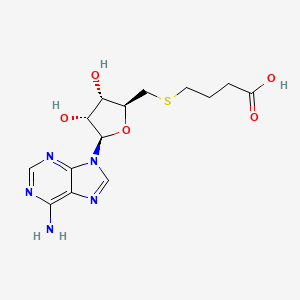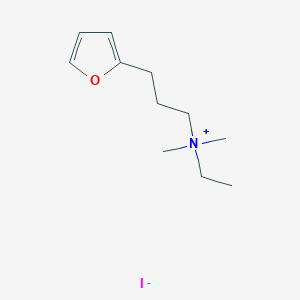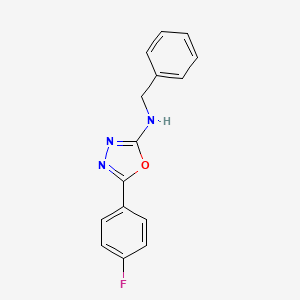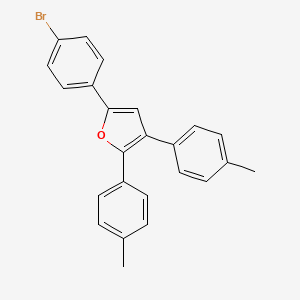
5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromophenyl)-2,3-di-p-tolylfuran is an organic compound that belongs to the furan family It is characterized by the presence of a bromophenyl group and two p-tolyl groups attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bromophenyl and p-tolyl precursors.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving the bromophenyl and p-tolyl groups.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Bromophenyl)-2,3-di-p-tolylfuran may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Cyclization: Using metal catalysts to promote the cyclization reaction.
Solvent Selection: Choosing appropriate solvents to dissolve the reactants and facilitate the reaction.
化学反応の分析
Types of Reactions
5-(4-Bromophenyl)-2,3-di-p-tolylfuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can lead to the formation of furan-2,3-dione derivatives.
Reduction Products: Reduction can yield compounds with modified phenyl groups.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-Bromophenyl)-2,3-di-p-tolylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism by which 5-(4-Bromophenyl)-2,3-di-p-tolylfuran exerts its effects involves interactions with molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the furan ring can engage in π-π stacking and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but has an isoxazole ring instead of a furan ring.
4-(4-Bromophenyl)-thiazol-2-amine: Similar in having a bromophenyl group, but with a thiazole ring.
Uniqueness
5-(4-Bromophenyl)-2,3-di-p-tolylfuran is unique due to its specific combination of a furan ring with bromophenyl and p-tolyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
88407-00-5 |
|---|---|
分子式 |
C24H19BrO |
分子量 |
403.3 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan |
InChI |
InChI=1S/C24H19BrO/c1-16-3-7-18(8-4-16)22-15-23(19-11-13-21(25)14-12-19)26-24(22)20-9-5-17(2)6-10-20/h3-15H,1-2H3 |
InChIキー |
UXNPORCYTBAHMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


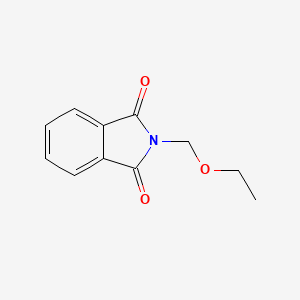
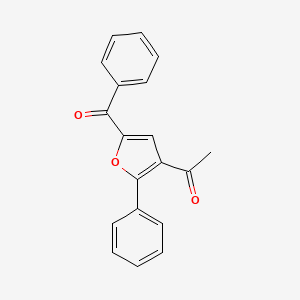
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
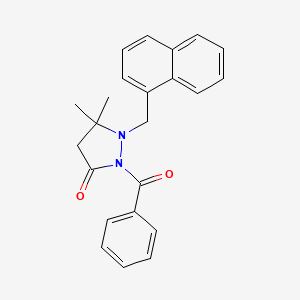
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
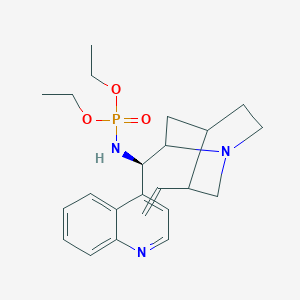
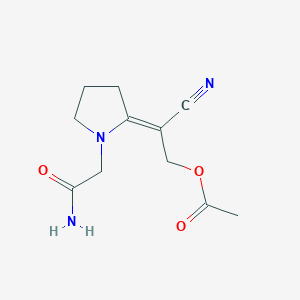
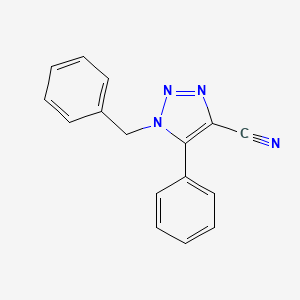
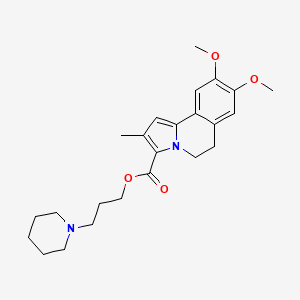
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
